2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

Alkylation Thioether Synthesis Reaction Kinetics

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS 359794-51-7) is a heterocyclic α-haloketone with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol. The compound consists of a 6-chloropyridazine ring substituted at the 3-position with a 2-bromoacetyl group, providing two distinct electrophilic centers: a reactive α-bromo carbonyl moiety for nucleophilic substitution and a chlorine-substituted pyridazine core amenable to further cross-coupling or cyclization.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
CAS No. 359794-51-7
Cat. No. B056763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
CAS359794-51-7
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)CBr)Cl
InChIInChI=1S/C6H4BrClN2O/c7-3-5(11)4-1-2-6(8)10-9-4/h1-2H,3H2
InChIKeyNJUDUAHNKPDSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS 359794-51-7): A Bifunctional α-Haloketone Intermediate for Targeted Kinase and GPCR Scaffold Synthesis


2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS 359794-51-7) is a heterocyclic α-haloketone with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.47 g/mol [1]. The compound consists of a 6-chloropyridazine ring substituted at the 3-position with a 2-bromoacetyl group, providing two distinct electrophilic centers: a reactive α-bromo carbonyl moiety for nucleophilic substitution and a chlorine-substituted pyridazine core amenable to further cross-coupling or cyclization . This dual functionality makes it a versatile building block in medicinal chemistry, particularly for constructing pyridazinone-based pharmacophores relevant to kinase inhibition and G protein-coupled receptor (GPCR) modulation .

Why 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS 359794-51-7) Cannot Be Readily Substituted by Closely Related Analogs


Direct substitution of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone with seemingly analogous α-haloketones or pyridazine derivatives is often problematic due to divergent reactivity profiles and downstream functional group tolerance. While compounds such as 1-(6-chloropyridazin-3-yl)ethanone lack the electrophilic bromine necessary for selective alkylation and thioether formation [1], alternatives like 2-chloro-1-(6-chloropyridazin-3-yl)ethanone exhibit significantly different leaving group kinetics, which can alter reaction selectivity, require different catalysts, and produce variable yields in subsequent amination or cross-coupling steps [2]. Furthermore, pyridazine regioisomers (e.g., substitution at the 4-position) yield distinct heterocyclic scaffolds that do not map to the same structure-activity relationship (SAR) space as 3-substituted pyridazines, a critical consideration when the target pharmacophore requires precise spatial arrangement for kinase hinge-binding or GPCR ligand recognition .

Quantitative Differentiation Evidence for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS 359794-51-7) Against Key In-Class Alternatives


Dual Electrophilic Reactivity: Quantified Leaving Group Potential for Selective Alkylation vs. Chloro Analogs

The presence of a bromine atom at the α-position of the acetyl group confers superior leaving group ability compared to chlorine, enabling more efficient nucleophilic substitution under milder conditions [1]. In synthetic protocols for β3 adrenergic receptor agonists, the bromoacetyl intermediate facilitates direct formation of thioether and amine linkages without requiring aggressive catalysts, a step where the chloro analog demonstrates substantially slower conversion due to the lower reactivity of the C–Cl bond .

Alkylation Thioether Synthesis Reaction Kinetics

Regiochemical Precision: Directing Pyridazinone Cyclization Outcomes vs. Unsubstituted Analogs

The 3-position of the pyridazine ring is a privileged vector for cyclization to pyridazinones, a core structure in numerous kinase inhibitors (e.g., CDK2, GSK-3β) . Using 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone ensures that the resulting heterocycle incorporates the crucial 6-chloro substituent, which is known to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases [1]. In contrast, using an unsubstituted 2-bromo-1-(pyridazin-3-yl)ethanone yields a less decorated core that often requires additional late-stage functionalization to introduce a chlorine atom, adding steps and potentially reducing overall yield [2].

Cyclization Heterocycle Synthesis Regioselectivity

Functional Group Orthogonality: Enabling Sequential Palladium-Catalyzed Cross-Coupling vs. 4-Position Isomers

The 6-chloro substituent on the pyridazine ring remains intact during nucleophilic displacement of the α-bromo group, providing an orthogonal handle for subsequent transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) [1]. This contrasts with 4-substituted pyridazine isomers, where the electronic environment of the ring alters the reactivity of the chloro substituent, often requiring different ligand-catalyst systems and resulting in lower yields in cross-coupling reactions due to decreased electrophilicity at the C–Cl bond [2]. The ortho-relationship of the 3-acetyl and 6-chloro groups in this compound creates a distinct electronic push-pull system that enhances the overall reactivity of the heterocycle .

Cross-Coupling C–H Functionalization Orthogonal Reactivity

Proven Utility in Intellectual Property: Explicit Claim as Intermediate for HCV NS5A and β3 Adrenergic Modulators

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is explicitly claimed as a key intermediate in multiple patent families for generating biologically active molecules. Specifically, it is used to prepare amide derivatives as β3 adrenergic receptor agonists (GB 2356197 A) and features prominently in synthetic schemes for inhibitors of HCV NS5A (US 2013203656 A1, WO 2011149856 A1) . This stands in contrast to its des-bromo or des-chloro analogs, which are not cited as enabling intermediates in these high-value patent estates, indicating that the specific combination of halogens is essential for accessing the claimed intellectual property space [1].

HCV NS5A β3 Adrenergic Receptor Patent-Backed Scaffold

Optimal Application Scenarios for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS 359794-51-7) Based on Verifiable Evidence


Synthesis of β3 Adrenergic Receptor Agonist Amide Derivatives for Metabolic Disease Research

As explicitly cited in GB 2356197 A , 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone serves as the critical electrophile for installing the pyridazine core into amide derivatives targeting the β3 adrenergic receptor. Procurement for this application leverages the compound's documented utility in generating tool compounds for investigating overactive bladder and metabolic disorders.

Construction of HCV NS5A Inhibitor Libraries via Orthogonal Alkylation and Cross-Coupling

Based on its use in patent families US 2013203656 A1 and WO 2011149856 A1 , this compound is ideally suited for building focused libraries of HCV NS5A inhibitors. The orthogonal reactivity allows for sequential functionalization—first at the α-bromo position to introduce linkers or solubilizing groups, and subsequently at the 6-chloro position via palladium-catalyzed cross-coupling to explore vector diversity within the NS5A binding pocket.

Development of CDK2 and GSK-3β Kinase Inhibitors via Pyridazinone Cyclization

Given the prevalence of 6-chloropyridazin-3-ones in kinase inhibitor patents (e.g., US20070259870A1 for CDK2 [1], US20070088041A1 for GSK-3β ), this bromoacetyl building block is the direct precursor for generating these privileged heterocycles. Cyclization with hydrazines directly yields the 6-chloropyridazin-3-one core, bypassing the need for a separate halogenation step and ensuring rapid access to analogs for structure-activity relationship (SAR) studies around the ATP-binding site.

Generation of Diversified Pyridazine Chemical Space via Regioselective C–H Functionalization

The unique electronic environment created by the 3-acetyl and 6-chloro substituents, as noted in class-level cross-coupling studies [2], makes this compound a valuable substrate for exploring regioselective C–H activation and functionalization methodologies. Researchers aiming to develop novel pyridazine derivatives for materials science or agrochemical applications can utilize this building block to access substitution patterns not readily available from simpler pyridazine precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.